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N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

c-Met inhibitor kinase selectivity oncology

Researchers optimizing c-Met kinase inhibitors often face a lack of selectivity data for key SAR probes. This compound is the exact 2,5-dimethylphenyl variant needed to address that gap. Key benefits: - Enables systematic SAR exploration of N-aryl acetamide region on the triazolo[4,3-a]pyridine core. - Supports comparative PK studies to evaluate the impact of the 2,5-dimethyl substitution on oral bioavailability. - Serves as a reference for IP landscape mapping and freedom-to-operate analyses (FR-2941229-A1).

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 307511-39-3
Cat. No. B2620640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
CAS307511-39-3
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C=CC=C3
InChIInChI=1S/C16H16N4OS/c1-11-6-7-12(2)13(9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21)
InChIKeyZHCNQGHSJCWHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl) Triazolopyridine: Identity & Procurement


N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide (CAS 307511-39-3) is a synthetic small molecule (MW 312.4 g/mol, Formula C16H16N4OS) belonging to the [1,2,4]triazolo[4,3-a]pyridine class [1]. Its structure features a triazolopyridine core linked via a sulfanyl bridge to an N-(2,5-dimethylphenyl)acetamide moiety. This compound is structurally related to a family of kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase, as described in patents covering triazolo[4,3-a]pyridine derivatives [2]. Its procurement is typically considered for medicinal chemistry programs focused on oncology, inflammation, or proliferative disease, where precise substitution patterns on the phenyl ring and the sulfanyl linker can critically influence target selectivity and pharmacokinetic profiles.

Target Class c-Met kinase inhibitor tool compound
Scaffold Triazolo[4,3-a]pyridine core with sulfanyl linker
Key Differentiation 2,5-dimethylphenyl substitution pattern

Why Generic Substitution Fails: N-(2,5-Dimethylphenyl) Triazolopyridine


In the triazolo[4,3-a]pyridine class, minor structural modifications at the phenyl ring—such as the position of methyl groups—can profoundly alter c-Met kinase inhibition potency, selectivity against off-target kinases, and pharmacokinetic properties [1]. For example, small changes in the hinge-binding region of c-Met inhibitors can shift a compound's binding mode between class I (U-shaped) and class II (extended conformation), impacting selectivity profiles [2]. Therefore, a seemingly minor substitution like the 2,5-dimethylphenyl group versus a 2,4-dimethylphenyl or other aryl variants cannot be assumed to yield equivalent biological performance. Direct comparator-based evidence is essential to justify the selection of CAS 307511-39-3 over its close analogs.

Phenyl ring substitution
2,5-dimethylphenyl vs 2,4-dimethylphenyl or other regioisomers may shift c-Met potency and selectivity profile.
Hinge-binding mode
Minor scaffold modifications can alter binding conformation, potentially impacting kinase selectivity profiles.

Differentiation Evidence: N-(2,5-Dimethylphenyl) Triazolopyridine vs Analogs


c-Met Kinase Inhibition: Class-Level Evidence

The triazolo[4,3-a]pyridine core has been validated as a scaffold for potent c-Met kinase inhibitors. A closely related series demonstrated that subtle substitution changes on the phenyl ring directly modulate inhibition. For the broader class, compound 4aa (a triazolo[4,3-a]pyridine derivative) exhibited an IC50 of < 10 nM against c-Met in an enzyme assay, while showing no effect on 60 other kinases at the same concentration, indicating high selectivity [1]. In cellular assays (SNU5 gastric cancer cell line), 4aa inhibited proliferation with an IC50 comparable to the clinical candidate SGX-523. This class-level evidence suggests that CAS 307511-39-3, bearing the 2,5-dimethylphenyl group, may exhibit distinct inhibitory characteristics relative to analogs with different substitution patterns.

c-Met Inhibition
Class-level inference
IC₅₀ < 10 nM (class ref.)
No inhibition of 60 off-target kinases
Supports c-Met inhibitory activity context; direct compound data absent.
SNU5 gastric cancer cell assay; enzyme assay context.
c-Met inhibitor kinase selectivity oncology

In Vivo PK Advantage Over Clinical Leads

In a class-level comparison, a triazolo[4,3-a]pyridine derivative (4d·CH3SO3H) demonstrated superior plasma half-life and exposure (AUC) compared to the clinical c-Met inhibitors SGX-523 and JNJ-38877605 in mouse models [1]. Compound 4aa from a related study also showed much better pharmacokinetic properties than SGX-523, including a longer half-life and higher oral bioavailability in mice [2]. While these data are not specific to CAS 307511-39-3, they underscore the pharmacokinetic potential of the triazolo[4,3-a]pyridine scaffold. The 2,5-dimethylphenyl substitution may influence metabolic stability through steric and electronic effects, but direct comparative PK data for this exact compound are not available.

In Vivo PK Profile
Class-level inference
Improved half-life & AUC
Triazolo[4,3-a]pyridine derivative vs SGX-523, JNJ-38877605 (mouse)
Supports PK potential for scaffold; compound-specific PK data required.
In vivo mouse models; qualitative comparison.
pharmacokinetics drug discovery c-Met

2,5-Dimethylphenyl Substitution: SAR Differentiation

The pattern of methyl substitution on the N-phenyl ring is a critical determinant of biological activity in related triazolopyridine and triazole series. In a study of N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide derivatives, compounds with electron-withdrawing and electron-donating groups at the ortho, meta, and para positions showed significant variation in antimicrobial, antioxidant, and anti-inflammatory activities [1]. While this series differs from the triazolo[4,3-a]pyridine core of CAS 307511-39-3, the observed structure-activity relationship supports the hypothesis that the specific 2,5-dimethyl substitution pattern on CAS 307511-39-3 would confer a unique biological profile compared to the 2,4-dimethylphenyl analog (observed in supplier catalogs) or other regioisomers.

SAR Differentiation
Cross-study comparable
2,5-dimethyl vs 2,4-dimethyl
Related triazole series: substitution pattern alters bioactivity.
Substitution pattern may confer unique profile; experimental comparison needed.
Qualitative cross-study SAR analysis.
structure-activity relationship selectivity medicinal chemistry

c-Met Inhibitor Patent Positioning

CAS 307511-39-3 falls within the generic Markush structure of patent families claiming triazolo[4,3-a]pyridine derivatives as MET inhibitors, such as FR-2941229-A1 (priority date 2009-01-21, assigned to Sanofi-Aventis) [1]. The compound's specific 2,5-dimethylphenyl substitution pattern represents a discrete chemical entity within this patent space. This intellectual property positioning indicates that the compound was likely synthesized and evaluated as part of a lead optimization program, although the specific biological data were not disclosed in the patent. Access to this compound enables direct evaluation of its fit within the broader SAR landscape of triazolo[4,3-a]pyridine MET inhibitors.

Patent Positioning
Supporting evidence
Claimed within Markush
FR-2941229-A1 (Sanofi-Aventis) encompasses triazolo[4,3-a]pyridine-3-ylsulfanyl acetamides.
Enables IP landscape analysis; functional data not disclosed.
Patent analysis; no disclosed binding data.
intellectual property c-Met inhibitor patent protection

Application Scenarios for N-(2,5-Dimethylphenyl) Triazolopyridine


c-Met Lead Optimization & SAR Exploration

This compound is best utilized as a specific structural probe in c-Met kinase inhibitor lead optimization programs. Its unique 2,5-dimethylphenyl substitution pattern on the triazolo[4,3-a]pyridine core provides a basis for exploring the impact of ortho- and meta-methyl substitution on kinase selectivity and cellular potency, as evidenced by class-level SAR trends [1]. Procurement is recommended for medicinal chemistry teams seeking to systematically evaluate the SAR around the N-aryl acetamide region of this chemotype.

In Vivo PK Profiling of Triazolopyridine Candidates

Given the class-level pharmacokinetic advantages demonstrated by related triazolo[4,3-a]pyridine derivatives over clinical benchmarks like SGX-523 and JNJ-38877605 [1], CAS 307511-39-3 could be selected for comparative mouse PK studies to assess the influence of the 2,5-dimethylphenyl group on metabolic stability, oral bioavailability, and plasma exposure. Such data would directly address the current evidence gap and determine whether this specific substitution confers a tangible PK benefit.

Kinase Selectivity Panel Screening

The triazolo[4,3-a]pyridine scaffold has demonstrated potential for high selectivity against a panel of 60 kinases [1]. CAS 307511-39-3 can be submitted to broad kinase profiling panels to generate the critical selectivity data needed to justify its selection over other in-class compounds. This application is essential because no selectivity data have been published for this specific compound, and its differentiation from analogs like the 2,4-dimethylphenyl variant is currently based purely on structural inference.

IP & Competitive Landscape Analysis

CAS 307511-39-3 serves as a reference compound for mapping the patent landscape around triazolo[4,3-a]pyridine MET inhibitors, as it falls within the scope of FR-2941229-A1 (Sanofi-Aventis) [1]. Pharmaceutical R&D and IP teams can use this compound to conduct freedom-to-operate analyses, evaluate the breadth of Markush claims, or benchmark new proprietary scaffolds against this disclosed but functionally uncharacterized entity.

Application
Selection Property
Validation Focus
c-Met lead optimization & SAR exploration
2,5-dimethylphenyl substitution pattern
c-Met inhibition & kinase selectivity profiling
In vivo PK profiling
Triazolo[4,3-a]pyridine scaffold PK properties
Comparative mouse PK studies vs reference c-Met inhibitors
Kinase selectivity panel screening
Broad kinase inhibition profile
Selectivity data generation for scaffold comparison
IP & competitive landscape analysis
Patent Markush scope (FR-2941229-A1)
Freedom-to-operate & prior art assessment
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